molecular formula C17H25NO3 B13766343 2-(2-Methyl-1-pyrrolidinyl)ethyl 4-isopropoxybenzoate CAS No. 5411-23-4

2-(2-Methyl-1-pyrrolidinyl)ethyl 4-isopropoxybenzoate

Cat. No.: B13766343
CAS No.: 5411-23-4
M. Wt: 291.4 g/mol
InChI Key: LZLUDVCQIWQCNH-UHFFFAOYSA-N
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Description

2-(2-Methyl-1-pyrrolidinyl)ethyl 4-isopropoxybenzoate is a chemical compound that belongs to the class of organic compounds known as benzoates. These compounds are esters or salts of benzoic acid. The structure of this compound includes a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and an isopropoxybenzoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-1-pyrrolidinyl)ethyl 4-isopropoxybenzoate typically involves the esterification of 4-isopropoxybenzoic acid with 2-(2-Methyl-1-pyrrolidinyl)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-1-pyrrolidinyl)ethyl 4-isopropoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or pyrrolidine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-(2-Methyl-1-pyrrolidinyl)ethyl 4-isopropoxybenzoate has various applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.

    Medicine: It may have potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Methyl-1-pyrrolidinyl)ethyl 4-isopropoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and benzoate moiety can interact with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The compound may also modulate receptor activity by binding to receptor sites and altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Pyrrolidinone, 1-methyl-: This compound has a similar pyrrolidine ring but lacks the benzoate moiety.

    Pyridine, 2-(1-methyl-2-pyrrolidinyl)-: This compound contains a pyridine ring instead of a benzoate moiety.

    2-amino-N-ethyl-N-[(1-methyl-3-pyrrolidinyl)methyl]acetamide: This compound has a similar pyrrolidine ring but different functional groups.

Uniqueness

2-(2-Methyl-1-pyrrolidinyl)ethyl 4-isopropoxybenzoate is unique due to the presence of both the pyrrolidine ring and the isopropoxybenzoate moiety. This combination of structural features allows for specific interactions with molecular targets, making it a valuable compound in various scientific research applications.

Properties

CAS No.

5411-23-4

Molecular Formula

C17H25NO3

Molecular Weight

291.4 g/mol

IUPAC Name

2-(2-methylpyrrolidin-1-yl)ethyl 4-propan-2-yloxybenzoate

InChI

InChI=1S/C17H25NO3/c1-13(2)21-16-8-6-15(7-9-16)17(19)20-12-11-18-10-4-5-14(18)3/h6-9,13-14H,4-5,10-12H2,1-3H3

InChI Key

LZLUDVCQIWQCNH-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN1CCOC(=O)C2=CC=C(C=C2)OC(C)C

Origin of Product

United States

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